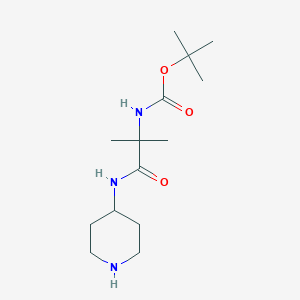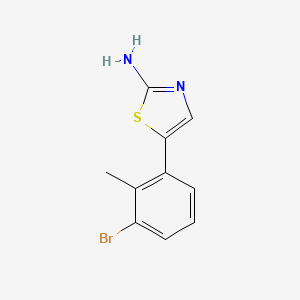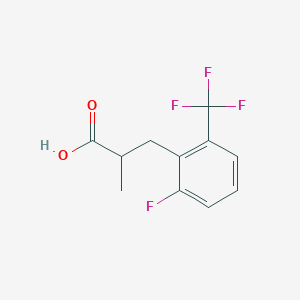
5-Hexenoic acid, 4-hydroxy-2-(methoxymethylene)-3-methyl-6-phenyl-, methyl ester, (2E,3S,4S,5E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxyoudemansin A is an antibiotic compound produced by the fungus Mycena species. It exhibits antifungal activity, albeit lower than its parent compound, oudemansin. The compound has a molecular formula of C16H20O4 and a molecular weight of 276.33 g/mol . It is known for its resistance to various fungi, including Candida albicans, Penicillium, and Streptomyces .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxyoudemansin A involves several steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of the hydroxy group at the 9th position via selective oxidation.
- Final purification through chromatographic techniques.
Industrial Production Methods: Industrial production of 9-Hydroxyoudemansin A is primarily achieved through fermentation processes using the Mycena species. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Hydroxyoudemansin A undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a deoxy derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
- Oxidation of 9-Hydroxyoudemansin A typically yields ketones or aldehydes.
- Reduction results in deoxy derivatives.
- Substitution reactions produce various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
9-Hydroxyoudemansin A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of hydroxy-substituted antibiotics.
Biology: The compound’s antifungal properties make it a valuable tool for studying fungal resistance mechanisms.
Medicine: Research is ongoing to explore its potential as an antifungal agent in clinical settings.
Industry: It is used in the development of antifungal coatings and preservatives
Mécanisme D'action
The mechanism of action of 9-Hydroxyoudemansin A involves the inhibition of fungal cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of cell wall components, leading to cell lysis and death. The molecular pathways affected include the inhibition of beta-glucan synthesis, a critical component of the fungal cell wall .
Comparaison Avec Des Composés Similaires
Oudemansin: The parent compound with higher antifungal activity.
Noroudemansin A: A derivative with similar structural features but different functional groups.
9-De-O-methyloudemansin A: Another derivative with a demethylated hydroxy group.
Uniqueness: 9-Hydroxyoudemansin A is unique due to its specific hydroxy substitution at the 9th position, which imparts distinct antifungal properties compared to its analogs. Its selective activity against certain fungal species makes it a valuable compound for targeted antifungal research .
Propriétés
Numéro CAS |
225937-85-9 |
|---|---|
Formule moléculaire |
C16H20O4 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
methyl (E,2Z,3S,4S)-4-hydroxy-2-(methoxymethylidene)-3-methyl-6-phenylhex-5-enoate |
InChI |
InChI=1S/C16H20O4/c1-12(14(11-19-2)16(18)20-3)15(17)10-9-13-7-5-4-6-8-13/h4-12,15,17H,1-3H3/b10-9+,14-11-/t12-,15-/m0/s1 |
Clé InChI |
REMSURQDUDTWHG-BTSMSXJTSA-N |
SMILES isomérique |
C[C@H]([C@H](/C=C/C1=CC=CC=C1)O)/C(=C/OC)/C(=O)OC |
SMILES canonique |
CC(C(C=CC1=CC=CC=C1)O)C(=COC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



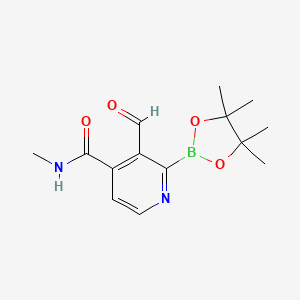

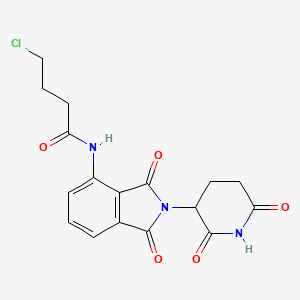
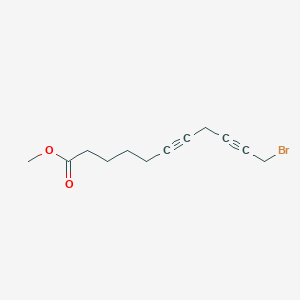
![(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine](/img/structure/B14769555.png)

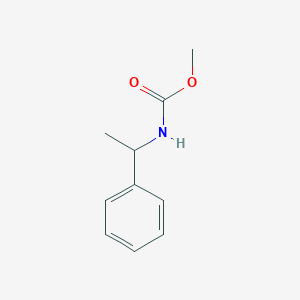

![(4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14769587.png)

